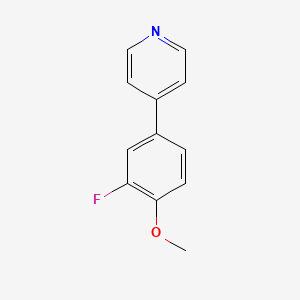

4-(3-Fluoro-4-methoxyphenyl)pyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are cornerstones of organic chemistry, valued for their diverse applications. tandfonline.com They are integral to numerous natural products, including vitamins like niacin (Vitamin B3) and alkaloids. In the pharmaceutical industry, the pyridine nucleus is a common feature in a vast range of approved drugs, highlighting its importance in therapeutic design. acs.org Pyridine derivatives exhibit a broad spectrum of biological activities and are employed in the development of antibacterial, antiviral, and anticancer agents. acs.orgthermofisher.com Beyond medicine, they serve as essential precursors in the agrochemical industry for creating herbicides and pesticides. tandfonline.com Furthermore, their unique chemical properties make them valuable as solvents, reagents, and ligands in various chemical transformations. tandfonline.com

The Role of Aryl Substituents in Modulating Pyridine Properties

The introduction of an aryl substituent onto the pyridine ring profoundly influences its chemical and physical characteristics. This substituent can modulate the electron density of the pyridine ring through inductive and resonance effects, thereby affecting its reactivity and basicity. For instance, electron-withdrawing or electron-donating groups on the aryl ring can alter the pyridine nitrogen's ability to accept a proton or coordinate to a metal center.

Contextualizing 4-(3-Fluoro-4-methoxyphenyl)pyridine within Fluorinated and Methoxylated Pyridine Chemistry

The specific compound, this compound, is situated within the important classes of fluorinated and methoxylated pyridine chemistry. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.commdpi.com The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. researchgate.net

Similarly, the methoxy (B1213986) group (-OCH₃) is a common substituent in pharmacologically active compounds. It can act as a hydrogen bond acceptor and its presence can impact a molecule's conformation, solubility, and metabolic profile. In the context of an arylpyridine, a methoxy group can donate electron density to the aromatic ring through resonance, potentially influencing the electronic properties of the entire scaffold.

The synthesis of this compound would likely be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. organic-chemistry.org This would involve reacting a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with 3-fluoro-4-methoxyphenylboronic acid. The specific arrangement of the fluoro and methoxy groups on the phenyl ring is expected to impart distinct properties to the final compound, making it a unique entity for chemical and biological investigation.

Data Tables

Table 1: Chemical Data for this compound Specific experimental data for this compound is not readily available in publicly accessible literature. The information below is based on computational predictions or is left blank where no reliable data could be found.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=NC=C2)F |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQRKGMAMVYKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470805 | |

| Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881419-06-3 | |

| Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Elucidation of 4 3 Fluoro 4 Methoxyphenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled detail about the electronic environment of individual atoms. For 4-(3-Fluoro-4-methoxyphenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multidimensional techniques, provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum provides information on the distinct chemical environments of protons. In this compound, the proton signals are divided between the pyridine (B92270) and the fluoromethoxy-substituted phenyl rings, as well as the methoxy (B1213986) group.

The pyridine ring exhibits a characteristic AA'BB' system for a 4-substituted pyridine. The protons ortho to the nitrogen atom (H-2' and H-6') are deshielded due to the electronegativity of the nitrogen and appear as a doublet in the downfield region. The protons meta to the nitrogen (H-3' and H-5') are less deshielded and appear as another doublet further upfield.

The 3-fluoro-4-methoxyphenyl ring presents a more complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine atom (H-2) is expected to be a doublet of doublets due to coupling with H-6 (meta coupling, ⁴JHH) and the adjacent fluorine atom (ortho coupling, ³JHF). The proton ortho to the methoxy group (H-5) typically appears as a doublet due to coupling with H-6 (ortho coupling, ³JHH). The H-6 proton signal is anticipated to be a doublet of doublets, coupling to H-5 (ortho, ³JHH) and the fluorine atom (meta, ⁴JHF). The methoxy group protons (-OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 8.65 - 8.75 | Doublet (d) | J = 5.0 - 6.0 |

| H-3', H-5' | 7.45 - 7.55 | Doublet (d) | J = 5.0 - 6.0 |

| H-2 | 7.40 - 7.50 | Doublet of Doublets (dd) | ³JHF ≈ 11.0, ⁴JHH ≈ 2.0 |

| H-5 | 7.00 - 7.10 | Doublet (d) | ³JHH ≈ 8.5 |

| H-6 | 7.30 - 7.40 | Doublet of Doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 7.0 |

| -OCH₃ | 3.90 - 4.00 | Singlet (s) | N/A |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In proton-decoupled spectra, each unique carbon atom appears as a single line, with its chemical shift indicative of its electronic environment. The presence of fluorine introduces C-F coupling, which further splits the signals of nearby carbons, providing valuable structural information.

The carbons of the pyridine ring (C-2', C-3', C-4', C-5', C-6') have characteristic chemical shifts, with the carbon atom attached to the phenyl ring (C-4') and the carbons adjacent to the nitrogen (C-2', C-6') appearing most downfield.

For the phenyl ring, the carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the methoxy group (C-4) is significantly shielded, while the carbon attached to the pyridine ring (C-1) is a quaternary carbon with a distinct chemical shift. The methoxy carbon (-OCH₃) appears as a singlet in the upfield region.

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 101 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 128 - 132 | Doublet (d) | ³JCF = 3 - 5 |

| C-2 | 114 - 118 | Doublet (d) | ²JCF = 18 - 22 |

| C-3 | 155 - 159 | Doublet (d) | ¹JCF = 245 - 255 |

| C-4 | 148 - 152 | Doublet (d) | ²JCF = 10 - 12 |

| C-5 | 116 - 120 | Singlet (s) | N/A |

| C-6 | 124 - 128 | Doublet (d) | ³JCF = 6 - 8 |

| C-2', C-6' | 150 - 152 | Singlet (s) | N/A |

| C-3', C-5' | 121 - 123 | Singlet (s) | N/A |

| C-4' | 146 - 149 | Singlet (s) | N/A |

| -OCH₃ | 55 - 57 | Singlet (s) | N/A |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. With a wide chemical shift range, it is an excellent tool for identifying fluorine-containing functional groups. In this compound, a single fluorine environment is present. The ¹⁹F NMR spectrum is expected to show one signal, typically a doublet of doublets, resulting from coupling to the ortho proton (H-2, ³JHF) and the meta proton (H-6, ⁴JHF). The chemical shift is characteristic of an aryl fluoride.

Predicted ¹⁹F NMR Data for this compound Solvent: CDCl₃, Frequency: 376 MHz

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -115 to -125 | Doublet of Doublets (dd) | ³JHF ≈ 11.0, ⁴JHF ≈ 7.0 |

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for confirming the complex structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This H-H correlation experiment would confirm proton-proton couplings. Cross-peaks are expected between H-2'/H-3' and H-5'/H-6' on the pyridine ring, and between H-5/H-6 on the phenyl ring. The absence of a strong correlation between H-2 and H-5 would confirm their para-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.eduustc.edu.cn It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2' to C-2', H-5 to C-5, methoxy protons to the methoxy carbon). columbia.eduustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. columbia.eduustc.edu.cn Key correlations expected for this compound include:

A correlation between the pyridine protons (H-3', H-5') and the phenyl ipso-carbon (C-1), confirming the connection between the two rings.

Correlations from the phenyl protons (H-2, H-6) to the pyridine ipso-carbon (C-4').

A strong correlation from the methoxy protons (-OCH₃) to C-4, confirming the position of the methoxy group.

Correlations from H-2 to C-4 and C-6, and from H-5 to C-1, which would help to unambiguously assign the carbons within the phenyl ring.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

For this compound, the FT-IR spectrum is expected to show several key absorption bands:

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands from the methoxy group appear just below 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of medium to strong bands in the 1610-1450 cm⁻¹ region are characteristic of the pyridine and benzene (B151609) rings.

C-O-C Asymmetric Stretch: A strong band characteristic of the aryl-alkyl ether linkage is expected in the 1250-1200 cm⁻¹ range.

C-F Stretch: A strong absorption due to the carbon-fluorine bond is typically observed in the 1200-1100 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern of the aromatic rings.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3010 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1610 - 1580 | Strong | Aromatic Ring (C=C and C=N) Stretch |

| 1520 - 1470 | Strong | Aromatic Ring (C=C and C=N) Stretch |

| 1260 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1180 - 1140 | Strong | C-F Stretch |

| 850 - 810 | Strong | C-H Out-of-Plane Bending |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of the molecular structure. In the analysis of this compound, Raman spectroscopy elucidates the characteristic vibrations of the substituted pyridine and phenyl rings. The vibrational modes of pyridine itself are well-documented and provide a basis for assigning the spectral features of its derivatives. cdnsciencepub.com

The Raman spectrum of this compound is expected to be rich in information, with distinct bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-N, C-F, and C-O bonds. The high-frequency region of the spectrum is typically dominated by C-H stretching vibrations of the aromatic rings. The ring breathing modes of the pyridine and phenyl rings, which are sensitive to substitution, are expected in the fingerprint region.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed in conjunction with experimental Raman spectroscopy to achieve a more precise assignment of the observed vibrational modes. nih.gov These computational methods can predict the frequencies and intensities of the Raman bands, aiding in the interpretation of the experimental spectrum. For instance, in a study of 4-N,N'-dimethylamino pyridine, a combined experimental and theoretical approach provided a detailed interpretation of the infrared and Raman spectra. nih.gov

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Pyridine ring vibrations: Ring stretching, ring breathing, and in-plane and out-of-plane bending modes. The frequencies of these modes are influenced by the electronic effects of the 3-fluoro-4-methoxyphenyl substituent.

Phenyl ring vibrations: Similar to the pyridine ring, the phenyl ring will exhibit its own set of characteristic stretching and bending vibrations. The substitution pattern (3-fluoro and 4-methoxy) will lift the degeneracy of some of these modes.

Substituent vibrations: The C-F stretching vibration is expected to appear as a distinct band. The C-O stretching of the methoxy group and the CH3 rocking and stretching modes will also be present.

The table below provides a tentative assignment of some key Raman active vibrational modes for this compound based on known data for pyridine and its substituted derivatives. cdnsciencepub.comchemicalbook.comacs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of C-H bonds on the pyridine and phenyl rings. |

| Ring C-C/C-N Stretch | 1400 - 1650 | In-plane stretching vibrations of the aromatic rings. |

| C-F Stretch | 1200 - 1400 | Stretching vibration of the carbon-fluorine bond. |

| Ring Breathing | 980 - 1050 | Symmetric stretching of the entire aromatic rings. |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Asymmetric stretching of the ether linkage in the methoxy group. |

| C-O-C Symmetric Stretch | 1020 - 1060 | Symmetric stretching of the ether linkage in the methoxy group. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The spectrum of pyridine itself exhibits a strong absorption band around 256 nm. researchgate.net The substitution of the 3-fluoro-4-methoxyphenyl group at the 4-position of the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated π-system. up.ac.za

The electronic transitions in such arylpyridine derivatives are influenced by the nature and position of the substituents on both the pyridine and phenyl rings. The electron-donating methoxy group (-OCH3) and the electron-withdrawing fluorine atom (-F) on the phenyl ring will modulate the energy levels of the molecular orbitals involved in the electronic transitions. Time-dependent density functional theory (TD-DFT) calculations can be used to predict the UV-Vis absorption spectra and provide insights into the nature of the electronic transitions.

The absorption spectrum is also influenced by the solvent environment. Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. mdpi.com

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 250 - 350 | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the aromatic system. |

| n → π | > 300 (often weak and may be obscured) | Excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π orbital. |

Fluorescence Spectroscopy and Solvatochromic Behavior of Arylpyridine Derivatives

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. Upon absorption of a photon, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon that occurs when the molecule returns from the lowest vibrational level of the first excited singlet state to the ground electronic state.

Arylpyridine derivatives often exhibit interesting fluorescence properties. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The quantum yield of fluorescence, which is the ratio of the number of photons emitted to the number of photons absorbed, is an important parameter that reflects the efficiency of the fluorescence process.

Fluorosolvatochromism is the change in the position, and sometimes the intensity and shape, of the fluorescence emission spectrum of a compound with a change in the polarity of the solvent. nih.gov This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon excitation from the ground state to the excited state. researchgate.net

For arylpyridine derivatives, especially those with electron-donating and electron-withdrawing groups, an intramolecular charge transfer (ICT) can occur in the excited state. rsc.org This ICT leads to a more polar excited state compared to the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a red shift (bathochromic shift) of the fluorescence emission maximum as the solvent polarity increases. mdpi.com This positive solvatochromism is a common feature of many donor-acceptor substituted aromatic compounds. nih.gov

The study of fluorosolvatochromism can provide valuable information about the nature of the excited state and the solute-solvent interactions. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Reichardt's ET(30) scale. nih.gov

For this compound, the methoxy group acts as an electron donor and the pyridine ring as an electron acceptor, creating a donor-π-acceptor (D-π-A) system. This structure is conducive to ICT upon excitation, and therefore, the compound is expected to exhibit positive fluorosolvatochromism. The fluorescence emission is likely to be red-shifted in more polar solvents like ethanol (B145695) and acetonitrile (B52724) compared to nonpolar solvents like hexane (B92381) or cyclohexane. mdpi.com

| Solvent | Polarity (Dielectric Constant) | Expected Emission Shift |

| Hexane | Low | Shorter Wavelength (Blue-shifted) |

| Toluene | Low | Shorter Wavelength |

| Dichloromethane | Medium | Intermediate Wavelength |

| Acetonitrile | High | Longer Wavelength (Red-shifted) |

| Ethanol | High | Longer Wavelength (Red-shifted) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. ronquinnlab.com

For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral species. youtube.com The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. youtube.com The stability of the resulting fragments often dictates the fragmentation pathways. youtube.com

For this compound, likely fragmentation pathways would involve the cleavage of the bonds connecting the two aromatic rings and the loss of substituents. Common fragmentation patterns for such biaryl compounds include:

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyridyl cation and the fluoromethoxyphenyl cation, or their corresponding radical cations.

Loss of the methoxy group: The molecular ion could lose a methyl radical (•CH3) to form an [M-15]+ ion, or a methoxy radical (•OCH3) to form an [M-31]+ ion.

Loss of a fluorine atom: Loss of a fluorine radical (•F) would result in an [M-19]+ ion.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.

The relative abundance of the fragment ions provides further structural information. The base peak in the mass spectrum corresponds to the most stable fragment ion.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C12H10FNO]+• | Molecular Ion | 203.07 |

| [C11H7FNO]+ | Loss of •CH3 | 188.05 |

| [C12H10NO]+ | Loss of •F | 184.08 |

| [C6H4FO]+ | Fluoromethoxyphenyl cation | 111.02 |

| [C5H4N]+ | Pyridyl cation | 78.03 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single crystal X-ray diffraction study would provide crucial insights into its solid-state structure. The analysis would likely reveal a non-planar conformation, with a certain dihedral angle between the pyridine and the phenyl rings. This twisting is common in biaryl systems and is influenced by steric hindrance between the ortho-hydrogens of the two rings.

The crystal packing is expected to be governed by a combination of intermolecular interactions, such as C-H•••N and C-H•••F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov The presence of the fluorine and oxygen atoms provides opportunities for weak hydrogen bonding, which can play a significant role in the supramolecular architecture. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions within the crystal structure. researchgate.net

A hypothetical crystal data table for this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.5 |

| c (Å) | 18.0 |

| β (°) | 105 |

| Volume (ų) | 1000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Elucidation of Molecular Conformation and Intermolecular Interactions

Detailed experimental data from single-crystal X-ray diffraction, a primary method for elucidating molecular conformation and intermolecular interactions, is not publicly available for this compound. Spectroscopic and crystallographic analyses are essential for determining key structural parameters such as bond lengths, bond angles, and torsion angles, which collectively define the three-dimensional shape of the molecule.

In bi-aryl systems like this compound, the dihedral angle between the pyridine and the fluoromethoxyphenyl rings is a critical conformational parameter. This angle is influenced by the electronic effects of the substituents and the steric hindrance between the two aromatic rings. The fluorine and methoxy groups on the phenyl ring, along with the nitrogen atom in the pyridine ring, would be expected to play a significant role in dictating the preferred conformation in the solid state through various non-covalent interactions.

The presence of a fluorine atom and a methoxy group introduces the potential for specific intermolecular interactions. These can include weak C—H···F and C—H···O hydrogen bonds, as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The interplay of these interactions governs the formation of supramolecular assemblies. Hirshfeld surface analysis is a powerful computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts, providing insights into the nature and propensity of different interactions within the crystal lattice. However, without the foundational crystallographic data for this compound, a detailed analysis of its specific intermolecular interactions remains speculative.

Crystal Packing and Supramolecular Architecture

The arrangement of molecules in a crystalline solid, known as crystal packing, and the resulting extended network, or supramolecular architecture, are dictated by the cumulative effect of intermolecular forces. For this compound, the specific arrangement of molecules in the crystal lattice has not been reported in publicly accessible crystallographic databases.

Computational and Theoretical Investigations of 4 3 Fluoro 4 Methoxyphenyl Pyridine

Quantum Chemical Methodologies for Electronic Structure Calculations

Quantum chemical methods are central to the computational study of molecules. They are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. aps.orgaps.org For a molecule such as 4-(3-Fluoro-4-methoxyphenyl)pyridine, these calculations can predict its three-dimensional structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. researchgate.net It is used to investigate the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For substituted arylpyridines, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are routinely used to optimize molecular geometry and determine various energetic and electronic properties. researchgate.netresearcher.life

Key ground-state properties calculated using DFT include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Vibrational Frequencies: Calculating the infrared and Raman spectra to help identify the molecule and confirm its structure. researchgate.net

Electronic Properties: Determining dipole moment, polarizability, and the distribution of electronic charge through molecular electrostatic potential (MEP) maps. researchgate.net

Global Reactivity Descriptors: These are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Note: These descriptors are typically calculated using the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) as part of a DFT analysis. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To explore the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths. nih.gov For this compound, TD-DFT would be instrumental in predicting its UV-Visible absorption spectrum. By analyzing the transitions between molecular orbitals, one can understand the nature of the electronic excitations, such as π→π* transitions, which are common in aromatic systems. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Characteristics

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. acadpubl.eu

Table 2: Typical FMO Analysis Data

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the highest occupied molecular orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the lowest unoccupied molecular orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (Egap) | Energy difference between LUMO and HOMO | A small gap suggests the molecule is more polarizable and has higher chemical reactivity. acadpubl.eu |

Influence of Fluoro and Methoxy (B1213986) Substituents on Electronic Distribution

The substituents on the phenyl ring of this compound significantly influence its electronic landscape.

Fluoro Group (-F): Located at the meta-position, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect tends to lower the energy of the molecular orbitals.

Methoxy Group (-OCH₃): Situated at the para-position, the methoxy group has an electron-donating resonance effect (+R) that is typically stronger than its electron-withdrawing inductive effect (-I). This donation of electron density into the aromatic ring generally raises the energy of the HOMO and can affect the HOMO-LUMO gap. witpress.com

The interplay of these two substituents dictates the electron density distribution across the molecule. Computational studies would likely show that the HOMO is primarily localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may have significant contributions from the pyridine (B92270) ring, which is inherently electron-deficient. This separation of FMOs influences the molecule's charge transfer characteristics and its reactivity in chemical processes.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. mdpi.com For this compound, computational methods can predict the most likely sites for electrophilic or nucleophilic attack and model the pathways of complex reactions, such as transition metal-catalyzed cross-coupling. researchgate.net

Mechanistic Pathways of Arylpyridine Functionalization

The functionalization of arylpyridines is a key process in synthetic chemistry. acs.org Theoretical investigations, particularly using DFT, can provide detailed insights into the mechanisms of these reactions. nih.govresearchgate.net A common and powerful method for forming the C-C bond in biaryl systems like this compound is through palladium-catalyzed cross-coupling reactions.

A plausible, theoretically studied mechanistic cycle for such a reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of a reaction partner, forming a Pd(II) intermediate. Theoretical calculations can model the energy barrier for this rate-determining step. researchgate.net

Transmetalation: The aryl group from an organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.

Computational modeling of these steps for substrates similar to this compound helps chemists understand substituent effects, optimize reaction conditions, and predict the feasibility of different synthetic routes.

Computational Prediction of Regioselectivity

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on complex molecules like this compound. The inherent reactivity and the most probable sites for electrophilic attack are governed by the electronic properties of the two aromatic rings, which are influenced by the substituents: the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the deactivating nature of the pyridine ring.

Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to elucidate the regioselectivity. These calculations can map the electron density distribution across the molecule, highlighting areas that are either electron-rich (nucleophilic) or electron-poor (electrophilic). Key indicators for predicting regioselectivity include the calculation of atomic charges, the analysis of frontier molecular orbitals (HOMO and LUMO), and the evaluation of the stability of potential reaction intermediates (sigma-complexes or Wheland intermediates). nih.gov

For this compound, the pyridine ring is generally deactivated towards electrophilic substitution compared to the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic attack is more likely to occur on the substituted phenyl ring. The regiochemical outcome on this ring is determined by the interplay of the activating methoxy group and the deactivating fluoro group. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.

Computational methods like the RegioSQM approach, which calculates the free energies of protonated intermediates, can provide a quantitative prediction of the most likely substitution sites. rsc.org In the case of this compound, the positions ortho to the activating methoxy group (C3' and C5') and para to the fluoro group (C6') would be evaluated. The position para to the methoxy group is already substituted. The fluoro group at the C3' position will sterically hinder attack at the C2' position, and its electron-withdrawing inductive effect will deactivate this position. Therefore, electrophilic attack is predicted to be most favorable at the C5' position, which is ortho to the methoxy group and meta to the fluoro group.

Computational Investigations of Spectroscopic Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like this compound. rsc.orgrsc.org These simulations provide insights into the electronic transitions between molecular orbitals upon absorption of light.

The simulation process begins with the optimization of the ground-state geometry of the molecule. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the maxima of the absorption bands (λmax), and the oscillator strengths, which are related to the intensity of the absorption. The character of the electronic transitions, such as π → π* or n → π, can be determined by analyzing the molecular orbitals involved. For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the aromatic system.

To simulate the fluorescence spectrum, the geometry of the first excited state is optimized. The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the emission energy. The simulated spectra can be compared with experimental data to validate the computational methodology and to aid in the interpretation of the experimental results. The effect of different solvents on the spectra can also be modeled, as discussed in section 4.4.3.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Biaryl System

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.35 |

| S0 → S2 | 4.55 | 272 | 0.12 |

| S0 → S3 | 5.20 | 238 | 0.58 |

Note: These are hypothetical values for a similar molecule to illustrate typical computational output.

The vibrational spectra (Infrared and Raman) of this compound can be predicted using quantum chemical calculations, primarily based on DFT. nih.govnih.gov These predictions are invaluable for assigning the vibrational modes observed in experimental spectra.

The computational process involves first optimizing the molecular geometry to find its lowest energy conformation. Then, a frequency calculation is performed at this optimized geometry. This calculation yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, and thus they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

The output of the calculation provides a list of vibrational modes, their frequencies, and their IR and Raman intensities. Each mode can be visualized as an animation of the atomic motions, which allows for the assignment of specific peaks in the spectrum to the stretching, bending, or torsional motions of particular functional groups, such as C-H, C=C, C-F, and C-O vibrations. scirp.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on both rings |

| Pyridine Ring Stretch | 1600-1550 | C=C and C=N stretching in the pyridine ring |

| Phenyl Ring Stretch | 1580-1450 | C=C stretching in the phenyl ring |

| C-O-C Asymmetric Stretch | 1270-1230 | Asymmetric stretching of the methoxy group |

| C-F Stretch | 1250-1100 | Stretching of the carbon-fluorine bond |

| C-O-C Symmetric Stretch | 1050-1010 | Symmetric stretching of the methoxy group |

Note: These are typical frequency ranges for the specified functional groups and are meant to be illustrative.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are used to simulate these solvation effects. researchgate.netnih.gov IEFPCM is an implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. gaussian.com

By incorporating the IEFPCM model into DFT and TD-DFT calculations, it is possible to predict how a solvent will affect the molecular geometry, electronic properties, and spectroscopic behavior of this compound. For instance, polar solvents are expected to stabilize polar ground or excited states, which can lead to shifts in the UV-Vis absorption and fluorescence spectra (solvatochromism). The model can also be used to calculate the free energy of solvation, which is a crucial parameter in understanding the solubility and partitioning of a molecule between different phases. The choice of solvent in the IEFPCM model allows for a systematic investigation of how properties change across a range of solvents with varying polarities. researchgate.net

Acidity and Basicity Predictions: CH Acidity Relationships of Substituted Pyridines

In addition to the basicity of the nitrogen, the acidity of the C-H bonds (CH acidity) can also be computationally investigated. researchgate.net The deprotonation of a C-H bond on either the pyridine or the phenyl ring would result in a carbanion. The stability of this carbanion, and thus the acidity of the corresponding C-H bond, is determined by the substituents. For the pyridine ring, the C-H bonds ortho to the nitrogen (positions 2 and 6) are the most acidic. On the phenyl ring, the C-H bond at the C2' position, being ortho to both the fluoro and the 4-pyridyl groups, is expected to be the most acidic due to the inductive electron-withdrawing effects of these groups stabilizing the resulting carbanion. Computational calculations of the gas-phase deprotonation energies or solution-phase pKa values can provide a quantitative ranking of the acidity of the different C-H bonds in the molecule.

Table 3: Predicted pKa Values for Related Pyridine Structures

| Compound | Predicted pKa (Computational Method) |

|---|---|

| Pyridine | 5.25 (DFT/IEFPCM) |

| 4-Phenylpyridine | 4.80 (DFT/IEFPCM) |

| 4-(4-Methoxyphenyl)pyridine | 5.10 (DFT/IEFPCM) |

| 4-(3-Fluorophenyl)pyridine | 4.30 (DFT/IEFPCM) |

Note: These are illustrative values based on computational studies of similar compounds to show expected trends.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. tandfonline.comacs.org For this compound, MD simulations can be employed to explore several key aspects of its dynamic behavior.

MD simulations are also used to study the interactions between the solute molecule and the surrounding solvent molecules. By explicitly including solvent molecules in the simulation box, it is possible to analyze the structure of the solvation shell, the formation of specific interactions like hydrogen bonds (if applicable), and the dynamics of the solvent molecules around the solute. Such simulations provide a more detailed picture of solvation than implicit solvent models and can be used to calculate properties like diffusion coefficients and radial distribution functions. The results of MD simulations can complement and provide a dynamic context to the static picture obtained from quantum mechanical calculations.

Coordination Chemistry and Metal Complexation Studies of 4 3 Fluoro 4 Methoxyphenyl Pyridine

Role of Fluoro and Methoxy (B1213986) Substituents in Modulating Coordination Behavior

The electronic nature of the pyridine (B92270) nitrogen lone pair is a critical determinant of its coordination properties. Substituents on the pyridine ring or on appended aryl groups can significantly modulate the electron density at the nitrogen atom, thereby influencing the strength and nature of the resulting metal-ligand bond. In the case of 4-(3-Fluoro-4-methoxyphenyl)pyridine, the fluoro and methoxy substituents on the phenyl ring play a pivotal, albeit indirect, role in this modulation.

The net electronic effect on the pyridine nitrogen is a result of the interplay between these opposing influences. The relative positions of the fluoro and methoxy groups are crucial. With the methoxy group in the para position relative to the pyridine and the fluoro group in the meta position, the resonance effect of the methoxy group is expected to be more dominant in influencing the π-system of the entire ligand framework. This would likely lead to a net increase in electron density on the pyridine nitrogen compared to an unsubstituted 4-phenylpyridine, thereby enhancing its basicity and donor strength towards metal ions. However, the inductive withdrawal by the fluorine atom will still exert a counteracting effect, potentially fine-tuning the ligand's electronic properties.

Studies on related substituted pyridine ligands have shown that electron-donating groups generally lead to shorter metal-ligand bond lengths and stronger coordination, while electron-withdrawing groups result in longer bonds. nih.gov For instance, in a series of copper(II) complexes with 4-substituted 2,6-bis(diethylaminomethyl)pyridine ligands, electron-donating substituents were found to shorten the Cu-N(pyridine) bond length, indicating a stronger interaction. nih.gov

Based on these principles, the coordination behavior of this compound can be predicted. The expected electronic effects of the substituents are summarized in the table below.

| Substituent | Position on Phenyl Ring | Electronic Effect | Expected Impact on Pyridine Nitrogen Basicity |

| Fluoro | 3 | Inductive (-I) | Decrease |

| Methoxy | 4 | Resonance (+R) > Inductive (-I) | Increase |

The anticipated net effect is a moderate enhancement of the pyridine's donor capacity. This would likely result in the formation of stable coordination complexes with a variety of transition metals. The steric profile of the ligand is not significantly altered by these substituents, allowing for coordination to metal centers without major steric hindrance.

In a hypothetical coordination complex, for example with a transition metal like Palladium(II), the interplay of these electronic effects would be reflected in the structural parameters of the complex. The Pd-N bond length would be a key indicator of the coordination strength.

| Ligand | Predicted Relative Pd-N Bond Length | Rationale |

| 4-Phenylpyridine | Baseline | Reference compound |

| 4-(4-Methoxyphenyl)pyridine | Shorter | Strong electron-donating effect of the methoxy group |

| 4-(3-Fluorophenyl)pyridine | Longer | Strong electron-withdrawing effect of the fluorine atom |

| This compound | Shorter than baseline, but longer than 4-(4-methoxyphenyl)pyridine | The donating effect of the methoxy group is tempered by the withdrawing effect of the fluorine atom |

Applications in Advanced Materials and Chemical Transformations

4-(3-Fluoro-4-methoxyphenyl)pyridine as a Building Block in Organic Synthesis

Fluorinated pyridine (B92270) derivatives are crucial building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. nih.gov The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as metabolic stability and binding affinity to biological targets. rsc.org this compound serves as a versatile precursor in various chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.

One of the most prominent applications of arylpyridines like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Matsuda reactions. researchgate.netnih.govtaylorandfrancis.comsemanticscholar.org In these reactions, the pyridine moiety can act as a stable and reactive coupling partner. For instance, in a Suzuki-Miyaura coupling, the pyridine ring can be coupled with a variety of aryl or heteroaryl boronic acids or esters to form biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. nih.govresearchgate.net

The reactivity of this compound in these cross-coupling reactions is influenced by the electronic nature of its substituents. The fluorine atom at the 3-position and the methoxy (B1213986) group at the 4-position of the phenyl ring can modulate the electron density of the pyridine ring, thereby affecting the efficiency of the catalytic cycle. These substituents can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic process.

The following table provides a general overview of the types of cross-coupling reactions where this compound could be utilized as a building block:

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | This compound derivative | Aryl/Heteroaryl Boronic Acid/Ester | Palladium Complex | Biaryl/Heteroaryl Pyridines |

| Heck-Matsuda | This compound derivative | Alkene | Palladium Complex | Arylated Alkenes |

| Buchwald-Hartwig | This compound derivative | Amine/Alcohol | Palladium Complex | Arylated Amines/Ethers |

The use of such fluorinated building blocks allows for the late-stage functionalization of complex molecules, a strategy that is highly valuable in drug discovery and development. rsc.orgnih.gov This approach enables the introduction of the fluorinated pyridine motif at a later stage of a synthetic sequence, providing a modular and efficient way to generate libraries of compounds for biological screening.

Potential in Optoelectronic Materials Research

Arylpyridine derivatives are of significant interest in the field of optoelectronic materials, particularly for their application in organic light-emitting diodes (OLEDs). researchgate.netrsc.orgrsc.org The incorporation of pyridine rings into organic molecules can impart desirable electronic properties, such as enhanced electron transport and high triplet energy levels, which are crucial for the performance of OLED devices.

The term "chromophore" refers to the part of a molecule responsible for its color. The chromophoric properties of this compound and its derivatives are determined by their electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substituents on the arylpyridine framework play a critical role in tuning these energy levels and, consequently, the absorption and emission characteristics of the material.

The fluorine and methoxy groups on the phenyl ring of this compound have opposing electronic effects. The fluorine atom is electron-withdrawing, which can lower both the HOMO and LUMO energy levels, while the methoxy group is electron-donating, which tends to raise the HOMO level more significantly than the LUMO. This push-pull electronic character can be exploited in the design of chromophores with specific photophysical properties. For instance, by strategically placing electron-donating and electron-withdrawing groups, it is possible to create molecules with tailored emission colors for OLED applications. researchgate.net

The performance of light-emitting materials is intrinsically linked to their molecular structure. In the context of arylpyridine-based materials, several key structure-property relationships have been established:

Tuning Emission Wavelength: The emission color of a light-emitting material can be fine-tuned by modifying the chemical structure. For example, extending the π-conjugation of the molecule or introducing specific donor-acceptor groups can lead to a red-shift in the emission spectrum, resulting in colors ranging from blue to orange and red. researchgate.net The specific substitution pattern of this compound provides a scaffold that can be further functionalized to achieve desired emission colors.

Enhancing Quantum Efficiency: The efficiency of an OLED is determined by its external quantum efficiency (EQE), which is a measure of the number of photons emitted per electron injected. The design of the light-emitting molecule plays a crucial role in maximizing the EQE. Factors such as molecular rigidity and the minimization of non-radiative decay pathways are important considerations. The rigid structure of the pyridine and phenyl rings in this compound provides a good starting point for designing efficient emitters.

Improving Device Stability: The operational lifetime of an OLED is a critical parameter for practical applications. The chemical stability of the materials used in the device is a key factor determining its longevity. Fluorinated organic materials often exhibit enhanced thermal and photochemical stability, which can contribute to longer device lifetimes.

The following table summarizes the potential effects of the fluoro and methoxy substituents on the properties of optoelectronic materials derived from this compound:

| Substituent | Electronic Effect | Potential Impact on Optoelectronic Properties |

| 3-Fluoro | Electron-withdrawing | - Lowering of HOMO and LUMO energy levels- Potential for blue-shifted emission- Increased thermal and oxidative stability |

| 4-Methoxy | Electron-donating | - Raising of HOMO energy level- Potential for red-shifted emission- Can influence charge carrier injection and transport |

Catalytic Applications of Arylpyridine-Metal Complexes

Arylpyridines are excellent ligands for a variety of transition metals, and the resulting metal complexes have found widespread applications in catalysis. researchgate.net The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to the metal center and influencing its electronic and steric properties. This, in turn, affects the catalytic activity and selectivity of the complex.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity under mild reaction conditions. mdpi.com Metal complexes of arylpyridines are particularly effective in a range of homogeneous catalytic transformations, including C-C and C-N bond-forming reactions.

Palladium complexes bearing pyridine ligands have been extensively studied for their catalytic activity in cross-coupling reactions. nih.govresearchgate.net For instance, a palladium complex with this compound as a ligand could potentially catalyze Suzuki-Miyaura or Heck-Matsuda reactions. scispace.com The electronic properties of the ligand, influenced by the fluoro and methoxy substituents, would directly impact the catalytic performance of the palladium center.

The performance of a metal-based catalyst is highly dependent on the nature of the ligands coordinated to the metal center. nih.govnih.gov The electronic and steric properties of the ligand can be systematically varied to fine-tune the catalyst's activity, selectivity, and stability.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring can significantly influence the electron density at the metal center. rsc.orgresearchgate.netnih.gov In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy group create a specific electronic environment. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, a more electron-rich metal center may facilitate oxidative addition, while a more electron-deficient metal center might promote reductive elimination. nih.gov

The following table outlines the potential ligand effects of this compound on catalyst performance:

| Ligand Property | Origin | Potential Effect on Catalysis |

| Electronic Effects | 3-Fluoro (electron-withdrawing) and 4-Methoxy (electron-donating) groups | - Modulation of the electron density at the metal center- Influence on the rates of oxidative addition and reductive elimination- Tuning of catalyst activity and stability |

| Steric Effects | Overall size and shape of the ligand | - Can influence substrate approach to the catalytic center- Potential to affect regioselectivity and stereoselectivity |

Future Research Trajectories for 4 3 Fluoro 4 Methoxyphenyl Pyridine

Development of Novel Synthetic Methodologies

While classical cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are standard methods for synthesizing 4-arylpyridines, future research should focus on developing more efficient, sustainable, and regioselective methodologies for 4-(3-fluoro-4-methoxyphenyl)pyridine.

Key areas for future investigation include:

C-H Activation/Arylation: Direct C-H arylation of pyridine (B92270) at the C-4 position with 3-fluoro-4-methoxybenzene derivatives represents a highly atom-economical approach. Future studies could explore novel catalyst systems (e.g., palladium, ruthenium, or iridium complexes) that can achieve high regioselectivity for the C-4 position of the pyridine ring, overcoming the inherent challenge of activating the more acidic C-2 and C-6 positions.

Flow Chemistry Synthesis: Transitioning existing batch syntheses to continuous flow processes could offer significant advantages in terms of safety, scalability, and reaction control. Research into optimizing reaction parameters such as temperature, pressure, and catalyst loading in a microreactor environment could lead to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally benign alternative to traditional cross-coupling methods. acs.org Future work could explore the use of photocatalysts to generate aryl radicals from 3-fluoro-4-methoxyphenyl precursors for subsequent addition to the pyridine ring, potentially avoiding pre-functionalized starting materials. acs.org

Novel Pyridine Ring Construction: Instead of forming the aryl-pyridine bond last, future methodologies could construct the pyridine ring itself from precursors already containing the 3-fluoro-4-methoxyphenyl moiety. Exploring variations of multicomponent reactions, like the Hantzsch synthesis, with tailored starting materials could provide a convergent and flexible route to the target compound and its derivatives. tandfonline.com

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Research Challenges |

| Direct C-H Arylation | High atom economy; fewer synthetic steps. | Achieving high C-4 regioselectivity; catalyst stability and cost. |

| Flow Chemistry | Improved safety, scalability, and control; higher yields. | Reactor design; optimization of flow parameters; catalyst immobilization. |

| Photoredox Catalysis | Mild reaction conditions; use of visible light; sustainability. | Substrate scope; quantum yields; managing radical side reactions. |

| Ring Construction | Convergent synthesis; access to diverse derivatives. | Availability of precursors; control over aromatization steps. |

Advanced Spectroscopic Characterization Techniques

Comprehensive characterization is crucial for understanding the structure-property relationships of this compound. While standard techniques like ¹H and ¹³C NMR are routine, future research should leverage more advanced spectroscopic methods to gain deeper insights.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As fluorine is a key substituent, ¹⁹F NMR is indispensable. Future research should focus on using advanced ¹⁹F NMR techniques, including 2D NMR experiments like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), to probe through-space interactions between the fluorine atom and protons on the pyridine ring. This can provide valuable information on the molecule's preferred conformation in solution. Combining experimental ¹⁹F NMR data with computational predictions can also aid in the structural elucidation of derivatives and reaction byproducts. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Advanced mass spectrometry techniques, such as tandem MS (MS/MS), can be used to meticulously map the fragmentation patterns of the molecule. This data is critical for confirming its identity and for identifying metabolites or degradation products in future studies.

Vibrational Spectroscopy: A combined approach using Fourier-transform infrared (FT-IR) and Raman spectroscopy, supported by theoretical calculations, can provide a detailed picture of the molecule's vibrational modes. researchgate.net Future studies could investigate how the vibrational frequencies of the C-F, C-O, and pyridine ring bonds are influenced by solvent polarity or coordination to a metal center. researchgate.net

| Technique | Focus of Future Research | Expected Insights |

| ¹⁹F NMR | 2D NMR (e.g., ¹H-¹⁹F HOESY); correlation with DFT calculations. | Through-space interactions; solution-state conformation; structural verification. |

| HRMS | Tandem MS (MS/MS) fragmentation studies. | Unambiguous structural confirmation; identification of metabolites/degradation products. |

| FT-IR/Raman | Combined experimental and computational analysis; solvatochromic studies. | Detailed vibrational mode assignment; effects of environment on bond strengths. |

Deeper Computational and Theoretical Insights

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Future theoretical studies should move beyond routine geometry optimization and focus on more complex properties.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to explore the molecule's electronic structure in greater detail. researcher.life Future research should focus on mapping the molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic modifications. mdpi.com Calculating frontier molecular orbital (HOMO-LUMO) energies and distributions will be crucial for predicting its reactivity and potential as a ligand or electronic material. researcher.lifemdpi.comresearchgate.net

Excited-State Calculations: Time-dependent DFT (TD-DFT) calculations can predict the molecule's photophysical properties, such as its UV-Vis absorption and emission spectra. This is particularly important for assessing its potential in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment. Future studies could simulate its interaction with biological targets, such as enzyme active sites, or its self-assembly behavior in the solid state, which is relevant for materials science applications.

| Computational Method | Research Trajectory | Predicted Properties |

| DFT | MEP mapping; NBO analysis; HOMO-LUMO calculations. | Reactivity sites; charge distribution; electronic transitions; nucleophilicity. researcher.lifersc.org |

| TD-DFT | Calculation of excited states and transition energies. | UV-Vis absorption/emission spectra; photophysical behavior. |

| MD Simulations | Simulation in explicit solvent or with biomolecules. | Conformational dynamics; intermolecular interactions; binding affinities. |

Expansion of Coordination Chemistry and Material Applications

The pyridine nitrogen atom makes this compound an excellent candidate as a ligand in coordination chemistry. The electronic tuning provided by the fluoro and methoxy (B1213986) substituents can be exploited to create novel metal complexes with tailored properties.

Synthesis of Novel Coordination Complexes: Future research should explore the coordination of this ligand to a wide range of transition metals, such as iridium(III), platinum(II), ruthenium(II), copper(I), and zinc(II). wikipedia.org The resulting complexes should be characterized by single-crystal X-ray diffraction to determine their precise geometries.

Photoluminescent Materials: Iridium(III) and platinum(II) complexes incorporating this ligand could exhibit interesting phosphorescent properties. nih.gov Future work should investigate their potential as emitters in OLEDs. The electronic effects of the substituents could be used to tune the emission color and quantum efficiency of these materials.

Catalysis: Metal complexes featuring this ligand could be screened for catalytic activity. For example, palladium complexes could be investigated as catalysts in cross-coupling reactions, where the ligand's electronic properties might influence catalyst stability and turnover number.

Metal-Organic Frameworks (MOFs): The rigid structure of this compound makes it a potential building block for constructing MOFs. By incorporating additional functional groups, it could be used to create porous materials with applications in gas storage, separation, or heterogeneous catalysis. nih.gov

The fluorinated nature of the ligand is expected to enhance the thermal and oxidative stability of the resulting metal complexes. mdpi.comnsf.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Fluoro-4-methoxyphenyl)pyridine?

The synthesis of pyridine derivatives often involves cross-coupling reactions or halogenation strategies. For example, Suzuki-Miyaura coupling can introduce aromatic substituents, while nucleophilic aromatic substitution is effective for introducing fluorine or methoxy groups. A novel method for synthesizing 4-(4-halophenyl)pyridines involves using halogenated precursors and optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields . Detailed protocols for analogous compounds highlight the use of anhydrous solvents, palladium catalysts, and inert atmospheres to minimize side reactions .

Q. How is X-ray crystallography employed to confirm the structural configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and stereochemistry. For example, in related fluorophenyl-pyridine derivatives, SC-XRD data revealed key torsional angles (e.g., O1A–C1A–C2A–C7A = -171.09°) and confirmed the planarity of the pyridine ring . Researchers should prioritize growing high-quality crystals using slow evaporation techniques and validate results against computational models (e.g., density functional theory, DFT) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR identify substituent positions and electronic environments. For example, methoxy groups resonate at ~3.8 ppm, while fluorophenyl protons show splitting due to - coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR : Peaks near 1250 cm (C–F stretch) and 1600 cm (aromatic C=C) validate functional groups .

Q. What are the primary applications of this compound in pharmacological research?

Pyridine derivatives are explored as enzyme inhibitors or receptor modulators. For instance, structurally similar compounds inhibit CYP1B1, a cytochrome P450 enzyme linked to cancer progression, with IC values as low as 0.011 µM . Researchers should evaluate bioactivity using assays like ethoxyresorufin-O-deethylase (EROD) for CYP inhibition and validate selectivity against related isoforms (e.g., CYP1A1) .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine, methoxy) influence biological activity?

Structure-activity relationship (SAR) studies on pyridine derivatives reveal that:

- Fluorine enhances metabolic stability and bioavailability via reduced oxidative metabolism.

- Methoxy groups at the 4-position improve binding affinity to hydrophobic enzyme pockets (e.g., CYP1B1’s active site) .

| Substituent Position | Biological Activity (IC) | Target Enzyme |

|---|---|---|

| 4-Methoxy | 0.011 µM | CYP1B1 |

| 3-Fluoro | 0.083 µM | CYP1A1 |

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding modes. For example, docking studies on CYP1B1 show that the pyridine ring aligns with heme iron, while the fluorophenyl group occupies a hydrophobic subpocket .

- DFT Calculations : Assess charge distribution and frontier molecular orbitals to predict reactivity. Studies on corrosion inhibitors demonstrate pyridine’s electron-donating capacity via nitrogen lone pairs .

Q. How can researchers address contradictory data in toxicity or bioactivity studies?

- Meta-Analysis : Cross-reference data from multiple assays (e.g., in vitro vs. in vivo). For compounds with limited toxicity data (e.g., "no data available" in safety sheets), conduct Ames tests or zebrafish embryo assays to fill gaps .

- Dose-Response Curves : Establish clear EC/IC values to resolve discrepancies in potency .

Q. What strategies optimize the design of analogs for enhanced efficacy?

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to improve lipophilicity.

- Ring Functionalization : Introduce heterocycles (e.g., thiazole) to modulate solubility and target engagement. For example, thiazole-containing pyridines show improved antitumor activity in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.